

Application of Bis(trimethylsilyl) adipate in Metabolomics Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Bis(trimethylsilyl) adipate*

Cat. No.: B096323

[Get Quote](#)

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Adipic acid, a six-carbon dicarboxylic acid, is a metabolite of interest in clinical and biomedical research. Its presence and concentration in biological fluids can be indicative of certain metabolic states and disorders. In humans, adipic acid is involved in the beta-oxidation of fatty acids.^[1] Elevated levels of adipic acid in urine and blood may be associated with metabolic conditions such as diabetes and certain inborn errors of metabolism, including glutaric aciduria type I.^[2] Therefore, the accurate and sensitive quantification of adipic acid in biological matrices is crucial for metabolomics studies aimed at understanding disease mechanisms and identifying potential biomarkers.

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used analytical technique in metabolomics due to its high resolution, sensitivity, and reproducibility. However, adipic acid is a polar and non-volatile compound, making it unsuitable for direct GC-MS analysis. To overcome this limitation, a chemical derivatization step is necessary to convert adipic acid into a more volatile and thermally stable form. Trimethylsilylation is a common derivatization technique where active hydrogens in carboxyl groups are replaced with trimethylsilyl (TMS) groups. This process, when applied to adipic acid, yields **Bis(trimethylsilyl) adipate**, a derivative that is amenable to GC-MS analysis.

These application notes provide a comprehensive overview of the use of **Bis(trimethylsilyl) adipate** in metabolomics research, including detailed experimental protocols for its formation and analysis, and a summary of its key analytical properties.

Data Presentation: Properties of Bis(trimethylsilyl) adipate

A summary of the key chemical and analytical properties of **Bis(trimethylsilyl) adipate** is provided below for easy reference.

Property	Value	Reference
IUPAC Name	bis(trimethylsilyl) hexanedioate	Alfa Chemistry
Molecular Formula	C ₁₂ H ₂₆ O ₄ Si ₂	Alfa Chemistry
Molecular Weight	290.50 g/mol	Alfa Chemistry
Appearance	Transparent liquid	Alfa Chemistry
Boiling Point	241.3°C at 760mmHg	Alfa Chemistry
Kovats Retention Index (Standard non-polar)	1490 - 1525	PubChem
Mass Spectrum (Top 5 Peaks, m/z)	73, 75, 141, 275, 55	PubChem

Experimental Protocols

I. Extraction of Adipic Acid from Human Plasma

This protocol describes the extraction of adipic acid from human plasma samples prior to derivatization.

Materials:

- Human plasma (collected with EDTA)
- Methanol (LC-MS grade), pre-chilled to -20°C

- Internal Standard (IS) solution (e.g., a stable isotope-labeled adipic acid such as Adipic acid-d10)
- Microcentrifuge tubes (1.5 mL)
- Vortex mixer
- Centrifuge (capable of 14,000 x g and 4°C)
- Vacuum concentrator (e.g., SpeedVac)

Procedure:

- Thaw frozen plasma samples on ice.
- In a 1.5 mL microcentrifuge tube, combine 100 μ L of plasma with a known amount of internal standard.
- Add 400 μ L of ice-cold methanol to precipitate proteins.
- Vortex the mixture vigorously for 1 minute.
- Incubate the samples on ice for 20 minutes to allow for complete protein precipitation.
- Centrifuge at 14,000 x g for 15 minutes at 4°C.
- Carefully transfer the supernatant to a new 1.5 mL microcentrifuge tube.
- Evaporate the supernatant to complete dryness using a vacuum concentrator. The dried extract is now ready for derivatization.

II. Derivatization of Adipic Acid to Bis(trimethylsilyl) adipate

This protocol details the conversion of extracted adipic acid to its volatile TMS derivative.

Materials:

- Dried plasma extract
- Pyridine (silylation grade)
- N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
- Heating block or oven
- GC vials with inserts

Procedure:

- To the dried extract, add 50 μ L of pyridine to dissolve the residue.
- Add 50 μ L of BSTFA with 1% TMCS to the vial.[\[3\]](#)
- Tightly cap the vial and vortex for 30 seconds.
- Heat the mixture at 70°C for 60 minutes to ensure complete derivatization.[\[3\]](#)
- Allow the vial to cool to room temperature.
- Transfer the derivatized sample to a GC vial with an insert for analysis.

III. GC-MS Analysis of Bis(trimethylsilyl) adipate

The following are recommended starting parameters for the GC-MS analysis. These may need to be optimized for your specific instrumentation.

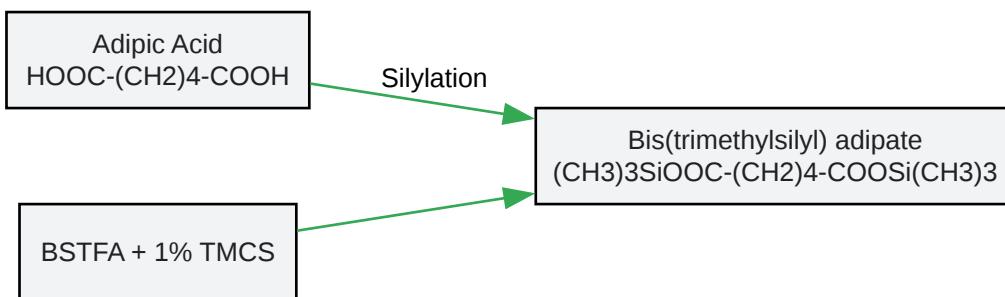
Instrumentation:

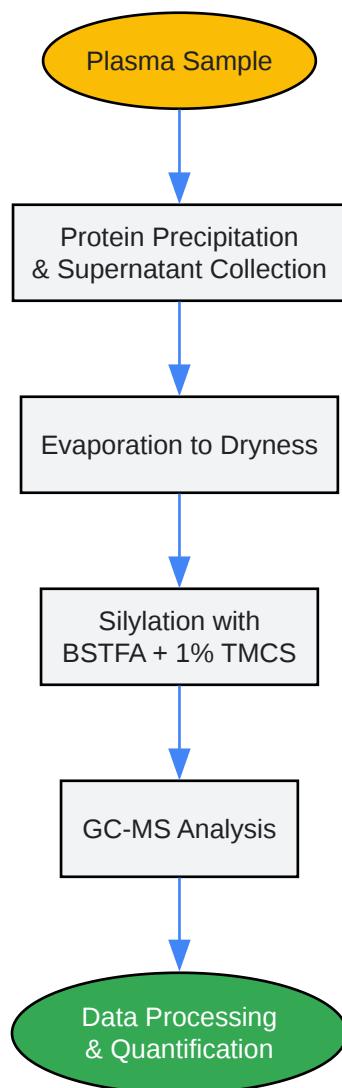
- Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

GC Conditions:

- Column: HP-5ms (or equivalent 5% phenyl-methylpolysixane), 30 m x 0.25 mm ID, 0.25 μ m film thickness
- Carrier Gas: Helium at a constant flow of 1.0 mL/min

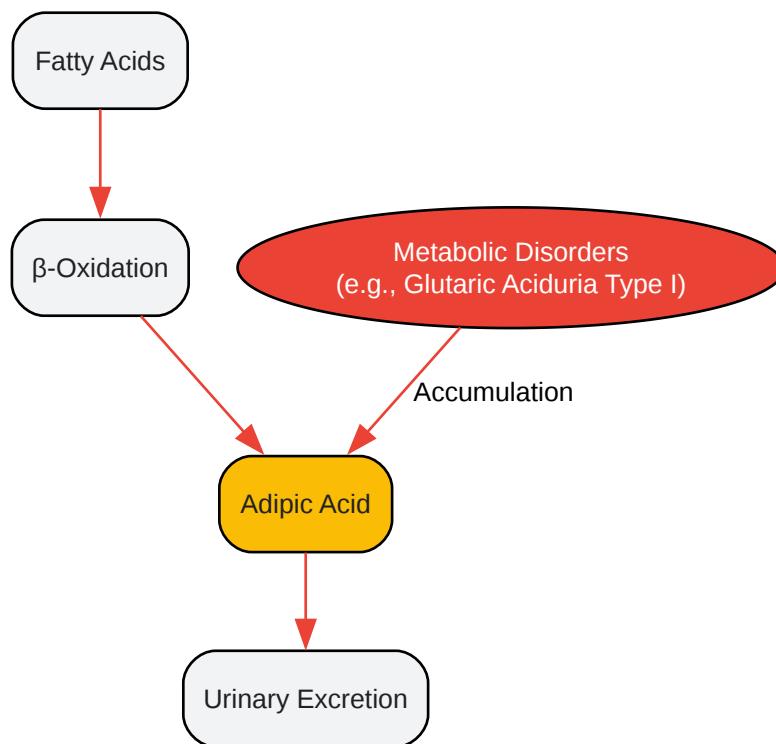
- Injector Temperature: 250°C
- Injection Volume: 1 μ L
- Injection Mode: Splitless
- Oven Temperature Program:
 - Initial temperature: 70°C, hold for 2 minutes
 - Ramp 1: 4°C/min to 155°C[3]
 - Ramp 2: 20°C/min to 250°C, hold for 5 minutes[3]


MS Conditions:


- Ionization Mode: Electron Ionization (EI) at 70 eV
- Ion Source Temperature: 230°C
- Transfer Line Temperature: 280°C
- Acquisition Mode: Full scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
 - SIM ions for **Bis(trimethylsilyl) adipate**: m/z 73, 141, 275 (target and qualifier ions should be selected based on specificity and abundance)

Mandatory Visualizations

Reaction Conditions


70°C

[Click to download full resolution via product page](#)**Derivatization of Adipic Acid to Bis(trimethylsilyl) adipate.**

[Click to download full resolution via product page](#)

Overall workflow for adipic acid analysis in plasma.

[Click to download full resolution via product page](#)

Simplified metabolic context of adipic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Human Metabolome Database: Showing metabocard for Adipic acid (HMDB0000448) [hmdb.ca]
- 3. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Application of Bis(trimethylsilyl) adipate in Metabolomics Research]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b096323#application-of-bis-trimethylsilyl-adipate-in-metabolomics-research>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com